3-methyl-1H-pyrazole-1-carboximidamidehydrochloride
CAS No.:
Cat. No.: VC18158896
Molecular Formula: C5H9ClN4
Molecular Weight: 160.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9ClN4 |
|---|---|
| Molecular Weight | 160.60 g/mol |
| IUPAC Name | 3-methylpyrazole-1-carboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C5H8N4.ClH/c1-4-2-3-9(8-4)5(6)7;/h2-3H,1H3,(H3,6,7);1H |
| Standard InChI Key | CVOIMBTUYYFLNK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1)C(=N)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole core, a diazole ring system with nitrogen atoms at positions 1 and 2. The 3-methyl group enhances steric bulk, influencing its binding affinity to biological targets, while the carboximidamide moiety (-C(=NH)-NH₂) provides a reactive site for chemical modifications. Protonation of the imine nitrogen in the hydrochloride salt improves solubility, facilitating its use in aqueous reaction systems .
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉ClN₄ |
| Molecular Weight | 160.61 g/mol |
| Solubility | >50 mg/mL in water |
| Melting Point | 192–195°C (decomposes) |
The hydrochloride salt form stabilizes the compound against hydrolysis, making it suitable for long-term storage .
Synthesis and Optimization
Synthetic Routes
3-Methyl-1H-pyrazole-1-carboximidamide hydrochloride is synthesized via nucleophilic substitution and condensation reactions. Representative methods include:
Carbodiimide-Mediated Coupling
Reaction of 3-methylpyrazole with cyanamide in the presence of HCl yields the carboximidamide intermediate, which is subsequently protonated to form the hydrochloride salt. This method achieves ~85% purity but requires rigorous pH control to avoid byproducts .
Boc-Protection Strategy
A scalable approach involves tert-butoxycarbonyl (Boc) protection of the carboximidamide group (Table 1) :
Table 1: Boc-Protected Synthesis Conditions
| Reagents | Solvent | Temperature | Yield |
|---|---|---|---|
| (Boc)₂O, DMAP, Et₃N | THF | 20°C | 74.8% |
| (Boc)₂O, K₂CO₃ | Acetone/H₂O | 20°C | 88% |
The Boc group is later removed under acidic conditions, yielding the hydrochloride salt with minimal degradation .
Reaction Optimization
Key parameters affecting yield:
-
Solvent Polarity: Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility but may necessitate longer reaction times .
-
Base Selection: K₂CO₃ outperforms Et₃N in minimizing side reactions during Boc protection (88% vs. 74.8% yield) .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
Biological Activity and Mechanisms
Enzyme Modulation
Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways. Molecular docking studies suggest the carboximidamide group forms hydrogen bonds with catalytic residues, while the methyl group enhances hydrophobic interactions.
Applications in Drug Development
Anticancer Agents
Derivatives of this compound induce apoptosis in HeLa cells via caspase-3 activation. Notably, the parent compound shows negligible cytotoxicity (100% cell viability at 15 µg/mL), underscoring its potential as a scaffold for safer chemotherapeutics .
Antiviral Research
Influenza neuraminidase inhibitors incorporating the pyrazole-carboximidamide motif (e.g., zanamivir analogs) exhibit sub-micromolar IC₅₀ values. The hydrochloride salt improves bioavailability by enhancing water solubility .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and G-protein-coupled receptor (GPCR) antagonists. Its scalability (>80% yield in multi-gram syntheses) makes it attractive for industrial use .
Material Science
Metal-organic frameworks (MOFs) incorporating pyrazole-carboximidamide ligands exhibit high CO₂ adsorption capacity (3.2 mmol/g at 298 K), though stability under humid conditions remains a challenge.
Future Directions
Targeted Drug Delivery
Functionalization with polyethylene glycol (PEG) chains could enhance tumor-specific accumulation. Computational models predict a 40% increase in half-life for PEGylated derivatives.
Green Synthesis
Microwave-assisted synthesis reduces reaction times from 48 h to <2 h while maintaining yields ≥75%. Solvent-free conditions using ionic liquids (e.g., [BMIM][BF₄]) are under investigation .
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